3,3-Bis(methylthio)butan-2-one oxime
Description
Contextualization within Organosulfur and Oxime Chemistry
The chemical nature of 3,3-Bis(methylthio)butan-2-one (B14407526) oxime is defined by its two principal functional groups: the thioether and the oxime moieties.
Organosulfur Chemistry: Organosulfur chemistry is the study of organic compounds containing sulfur. wikipedia.org The thioether groups (also known as sulfides) in 3,3-Bis(methylthio)butan-2-one oxime are characterized by a C-S-C bond linkage. jmchemsci.com Thioethers are significant in various fields, including pharmaceuticals, materials science, and agriculture. thieme-connect.comnih.gov The presence of sulfur atoms can influence a molecule's electronic properties, stability, and potential for further chemical modification. nih.gov The development of new and efficient methods for creating carbon-sulfur bonds is an active area of research, highlighting the importance of molecules that contain these linkages. jmchemsci.comthieme-connect.com
Oxime Chemistry: Oximes are a class of chemical compounds with the general formula R¹R²C=NOH. ijprajournal.com They are typically synthesized from aldehydes or ketones, in this case, a derivative of 2-butanone, by reaction with hydroxylamine (B1172632). evitachem.comnist.govsigmaaldrich.com Oximes are highly versatile intermediates in organic synthesis. ijprajournal.com Their utility stems from their ability to be converted into other important functional groups, such as amines through reduction or nitriles through rearrangement. ijprajournal.comresearchgate.net The oxime functional group itself is an ambidentate nucleophile, meaning it can react at either the oxygen or nitrogen atom, allowing for diverse synthetic pathways. acs.org The synthesis of novel oximes remains a significant focus for chemists due to their wide applicability. researchgate.netacs.org
The combination of both methylthio and oxime groups within a single butanone framework gives this compound a distinct chemical profile, making it a potentially useful building block in synthetic organic chemistry. evitachem.comnih.gov
Historical Perspectives on the Compound's Investigation
Specific historical details regarding the first synthesis and investigation of this compound (CAS 94291-65-3) are not extensively documented in publicly available literature. However, its emergence can be understood within the broader historical context of advances in both organosulfur and oxime chemistry.
The synthesis of thioethers has been a subject of study for many decades. thieme-connect.com Early methods for creating aryl thioethers involved high-temperature copper-mediated reactions, known as Ullmann-type couplings, which were first published around the 1970s. thieme-connect.com Palladium-catalyzed cross-coupling reactions, such as the Migita coupling developed in the late 1970s, provided further advancements for forming C-S bonds under milder conditions. thieme-connect.com
Similarly, the formation of oximes from carbonyl compounds is a classic and fundamental reaction in organic chemistry, with methods being established over a long period. ijprajournal.com The selective hydrogenation of oximes to produce amines and hydroxylamines has been a useful and challenging reaction for chemists since the 1920s. researchgate.net
Given this background, the investigation of this compound likely arose from the continued exploration of these well-established classes of compounds. Its synthesis would have relied on established oximation and thiomethylation techniques, and its study is part of the ongoing effort to create and characterize novel molecules with combined functionalities for potential use in organic synthesis and other areas of chemical research. evitachem.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
94291-65-3 |
|---|---|
Molecular Formula |
C6H13NOS2 |
Molecular Weight |
179.3 g/mol |
IUPAC Name |
(NZ)-N-[3,3-bis(methylsulfanyl)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C6H13NOS2/c1-5(7-8)6(2,9-3)10-4/h8H,1-4H3/b7-5- |
InChI Key |
OCKMYMYYFVZHNS-ALCCZGGFSA-N |
Isomeric SMILES |
C/C(=N/O)/C(C)(SC)SC |
Canonical SMILES |
CC(=NO)C(C)(SC)SC |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Bis Methylthio Butan 2 One Oxime
Direct Synthesis Approaches
Direct synthesis methods provide the most straightforward routes to 3,3-Bis(methylthio)butan-2-one (B14407526) oxime, primarily through the condensation of the corresponding ketone with hydroxylamine (B1172632) or by modifying a suitable precursor.
Ketone-Hydroxylamine Condensation Routes
The most common and direct method for the synthesis of oximes is the condensation reaction between a ketone and hydroxylamine. In the case of 3,3-Bis(methylthio)butan-2-one oxime, the synthesis commences with the precursor ketone, 3,3-Bis(methylthio)butan-2-one. This reaction is typically carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base to neutralize the hydrochloride and liberate the free hydroxylamine, which then acts as the nucleophile. orientjchem.orgajgreenchem.com
The general reaction is as follows:
CH₃C(=O)C(SCH₃)₂CH₃ + NH₂OH·HCl → CH₃C(=NOH)C(SCH₃)₂CH₃ + H₂O + HCl
The reaction is often performed in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, and may require mild heating to proceed to completion. The choice of base is crucial, with common options including sodium acetate, pyridine, or sodium hydroxide. orientjchem.orgijprajournal.com The presence of the two methylthio groups can influence the reactivity of the ketone, but the fundamental mechanism of nucleophilic attack by the nitrogen of hydroxylamine on the carbonyl carbon remains the same.
A similar synthetic strategy is employed for the production of related thioether-containing oximes, such as the pesticide Thiofanox, which is derived from 3,3-dimethyl-1-(methylthio)-2-butanone. The synthesis of Thiofanox involves the oximation of the corresponding ketone with hydroxylamine as a key step. nih.gov
Table 1: Reaction Parameters for Ketone-Hydroxylamine Condensation
| Parameter | Typical Conditions |
| Reactants | 3,3-Bis(methylthio)butan-2-one, Hydroxylamine Hydrochloride |
| Base | Sodium Acetate, Pyridine, or Sodium Hydroxide |
| Solvent | Ethanol, Methanol, or aqueous mixtures |
| Temperature | Room temperature to reflux |
| Reaction Time | 1-12 hours |
Precursor Derivatization Strategies
One plausible, though less direct, strategy could involve the synthesis of a related oxime followed by the introduction of the methylthio groups. However, a more practical approach often involves the synthesis of the ketone precursor first, as it is generally more straightforward to introduce the thioether moieties prior to the oximation step. The synthesis of thioethers can be achieved through various methods, including the reaction of an appropriate halide with a thiolate. beilstein-journals.org For example, the synthesis of 3,3-Bis(methylthio)butan-2-one could potentially start from a di-halogenated butanone derivative.
Stereoselective Synthesis of this compound Isomers
Oximes derived from unsymmetrical ketones, such as 3,3-Bis(methylthio)butan-2-one, can exist as two geometric isomers, designated as (E) and (Z) isomers, due to the restricted rotation around the C=N double bond. The orientation of the hydroxyl group relative to the substituents on the carbon atom determines the isomer.
The synthesis of a specific isomer of this compound presents a synthetic challenge. The condensation of the ketone with hydroxylamine often leads to a mixture of (E) and (Z) isomers. The ratio of these isomers can be influenced by several factors including the reaction temperature, the solvent, and the pH of the reaction medium. The steric bulk of the substituents on the ketone plays a significant role in determining the thermodynamic stability of the isomers, which can affect the final product ratio. The two bulky methylthio groups in 3,3-Bis(methylthio)butan-2-one would likely exert a significant steric influence, potentially favoring the formation of the less sterically hindered isomer.
Separation of the (E) and (Z) isomers can often be achieved by chromatographic techniques or fractional crystallization. In some cases, specific reaction conditions can be employed to favor the formation of one isomer over the other, although achieving high stereoselectivity can be difficult.
Table 2: Factors Influencing E/Z Isomer Ratio in Oxime Synthesis
| Factor | Influence on Isomer Ratio |
| Steric Hindrance | Larger groups tend to be positioned anti to the hydroxyl group, often favoring the (E)-isomer. |
| Reaction Temperature | Higher temperatures can lead to equilibration, favoring the thermodynamically more stable isomer. |
| Solvent Polarity | The polarity of the solvent can influence the transition state energies for the formation of each isomer. |
| pH | The acidity or basicity of the medium can affect the rate of formation and interconversion of the isomers. |
Advanced Catalytic Approaches in Synthesis
Modern synthetic chemistry has seen the emergence of powerful catalytic methods that can be applied to oxime formation, offering potential advantages in terms of efficiency, selectivity, and milder reaction conditions.
Transition Metal-Mediated Syntheses
Transition metal catalysts have been employed in a variety of transformations involving oximes. While direct catalysis of the ketone-hydroxylamine condensation is not the most common application, transition metals can be involved in the synthesis of the precursor ketone or in subsequent modifications of the oxime. For example, copper-catalyzed reactions have been used in the synthesis of various nitrogen-containing heterocycles starting from oxime derivatives. ethz.ch
More relevant to the synthesis of this compound, transition metal catalysis could be instrumental in the formation of the carbon-sulfur bonds of the precursor ketone.
Photoredox Catalysis in Oxime Formation
Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions using visible light. nih.govnih.govrsc.orgyoutube.com While the direct photocatalytic synthesis of oximes from ketones and hydroxylamine is not a standard method, photoredox catalysis can be employed in reactions involving oxime derivatives or in the synthesis of complex molecules containing oxime functionalities. For instance, photoredox catalysis has been used to generate radicals from carboxylic acids which can then be used in C-C bond-forming reactions to build up complex ketone precursors. nih.gov
In the context of this compound, a potential application of photoredox catalysis could be in the synthesis of the 3,3-bis(methylthio)butan-2-one precursor, potentially through radical-based C-S bond formation reactions.
Derivatization and Functionalization Reactions of this compound
The oxime functionality in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse derivatives. These reactions primarily target the hydroxyl group of the oxime, leading to the formation of ethers and carbamates, or involve transformations of the C=N double bond.
Oxime Ether Formation
The hydroxyl group of an oxime can be readily alkylated to form oxime ethers. This transformation is typically carried out by treating the oxime with an alkylating agent in the presence of a base. A patented method for the synthesis of butanone oxime methyl ether, a related oxime ether, utilizes a copper salt catalyst under mild conditions. google.com In this process, butanone oxime is treated with a methylating reagent in a mixed solvent system containing a solid base like sodium carbonate or potassium carbonate. google.com This copper-catalyzed approach offers an efficient route to oxime ethers.
Table 2: Conditions for the Synthesis of Butanone Oxime Methyl Ether
| Oxime Substrate | Catalyst | Base | Methylating Reagent | Solvent | Temperature | Reference |
| Butanone Oxime | Copper Salt (e.g., CuI) | Na₂CO₃ or K₂CO₃ | Not specified | Hexamethylphosphoric triamide & Dimethyl sulfoxide | 5-35°C | google.com |
Carbamoyloxime Synthesis
The reaction of an oxime with an isocyanate is a common method for the synthesis of carbamoyloximes. This reaction involves the addition of the oxime's hydroxyl group across the N=C bond of the isocyanate. An example of a related product is 3,3-dimethyl-1-(methylthio)-2-butanone O-(methylcarbamoyl)oxime. nih.gov This compound is formed from the reaction of 3,3-dimethyl-1-(methylthio)butan-2-one oxime with methyl isocyanate. The resulting carbamoyloxime contains a carbamate (B1207046) linkage (O-C(=O)NHR).
Table 3: Example of a Related Carbamoyloxime
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name | Reference |
| 3,3-Dimethyl-1-(methylthio)-2-butanone O-(methylcarbamoyl)oxime | C₉H₁₈N₂O₂S | 218.32 | [(Z)-(3,3-dimethyl-1-methylsulfanylbutan-2-ylidene)amino] N-methylcarbamate | nih.gov |
Other Functional Group Transformations
The carbon-nitrogen double bond in oxime ethers can undergo radical addition reactions. libretexts.org Typically, a carbon-centered radical will add to the carbon atom of the C=N bond. libretexts.org This type of reaction can be used to form new carbon-carbon bonds and can be employed in cyclization reactions. libretexts.org For instance, radical cyclizations of oxime ethers have been shown to preferentially form five- or six-membered rings. libretexts.org The success of these addition reactions often depends on the method of radical generation, with reagents like bis(tri-n-butyltin)benzpinacolate being used to produce the necessary radicals while suppressing competing reduction pathways. libretexts.org
Reaction Mechanisms and Reactivity of 3,3 Bis Methylthio Butan 2 One Oxime
Oxidative Transformations
The presence of both a thioether and an oxime functional group in 3,3-bis(methylthio)butan-2-one (B14407526) oxime suggests a rich and varied oxidative chemistry. The susceptibility of sulfur to oxidation and the reactivity of the oxime moiety open up several potential transformation pathways.
Formation of Cyclic Systems (e.g., Oxazetes)
The oxidative cyclization of oximes can lead to the formation of various heterocyclic systems. One such possibility, though less common for simple ketoximes, is the formation of oxazetes. Oxazetes are four-membered heterocyclic compounds containing a nitrogen and an oxygen atom. The formation of stable oxazetes from ketoximes is not a widely reported transformation and is generally considered a challenging synthetic endeavor. Theoretical studies and experiments on specifically substituted oximes might provide pathways to such strained ring systems, but for 3,3-bis(methylthio)butan-2-one oxime, this would be a speculative pathway requiring highly specific reagents and conditions.
Sulfur Oxidation Pathways Leading to Sulfoxides and Sulfones
The thioether functional groups in this compound are susceptible to oxidation, which can lead to the corresponding sulfoxides and sulfones. nih.gov The oxidation of thioethers is a well-established transformation in organic synthesis, and a variety of reagents can be employed for this purpose, including hydrogen peroxide, peroxy acids (such as meta-chloroperoxybenzoic acid, m-CPBA), and hypervalent iodine reagents. organic-chemistry.org
The oxidation is expected to proceed in a stepwise manner, with the initial oxidation of one of the thioether groups to a sulfoxide. Further oxidation of the sulfoxide would then yield a sulfone. The presence of two methylthio groups raises the possibility of selective oxidation. The reaction conditions could be tuned to favor the formation of the mono-sulfoxide, di-sulfoxide, mono-sulfone, or di-sulfone derivatives.
The chemoselectivity of the oxidation is an important consideration. The oxime functional group can also be sensitive to certain oxidizing agents. However, many modern oxidation methods for thioethers are highly chemoselective and can be performed under mild conditions, which would likely leave the oxime group intact. For instance, the use of scandium triflate as a catalyst for hydrogen peroxide-mediated oxidation of thioethers has been shown to be highly chemoselective, even in the presence of other sensitive functional groups. organic-chemistry.org
| Oxidizing Agent | Expected Product(s) | Selectivity |
| 1 equivalent H₂O₂ | 3-(Methylsulfinyl)-3-(methylthio)butan-2-one oxime | High for mono-sulfoxide |
| 2 equivalents H₂O₂ | 3,3-Bis(methylsulfinyl)butan-2-one oxime | Good for di-sulfoxide |
| Excess m-CPBA | 3,3-Bis(methylsulfonyl)butan-2-one oxime | High for di-sulfone |
Cycloaddition Chemistry
The oxime functionality can be converted into a nitrile oxide, a reactive intermediate that readily participates in 1,3-dipolar cycloaddition reactions. mdpi.comorganic-chemistry.org This provides a powerful tool for the synthesis of five-membered heterocyclic rings.
Frontier Molecular Orbital Theory Applications in Cycloadditions
The regioselectivity of 1,3-dipolar cycloaddition reactions of nitrile oxides with alkenes can be rationalized using Frontier Molecular Orbital (FMO) theory. researchgate.net The reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regiochemical outcome is determined by the combination of orbitals that leads to the smallest energy gap and the largest interaction between the atomic orbitals at the termini of the dipole and the dipolarophile.
For a nitrile oxide, the HOMO has a larger coefficient on the oxygen atom, while the LUMO has a larger coefficient on the carbon atom. In the case of an electron-rich alkene (a common dipolarophile), the reaction is typically controlled by the interaction of the alkene's HOMO with the nitrile oxide's LUMO. This would favor the formation of the regioisomer where the carbon atom of the nitrile oxide bonds to the more nucleophilic carbon of the alkene. Conversely, for an electron-poor alkene, the interaction between the alkene's LUMO and the nitrile oxide's HOMO would be dominant.
In the context of this compound, it would first be oxidized to the corresponding nitrile oxide. This nitrile oxide could then react with an alkene. The regioselectivity of this cycloaddition would be predicted by considering the electronic nature of the alkene and the relative energies and coefficients of the frontier orbitals of the nitrile oxide and the alkene. unimi.it
| Alkene Type | Dominant FMO Interaction | Predicted Regioisomer |
| Electron-rich | Alkene HOMO - Nitrile Oxide LUMO | 3-Substituted isoxazoline |
| Electron-poor | Alkene LUMO - Nitrile Oxide HOMO | 4-Substituted isoxazoline |
Intramolecular Rearrangements and Cyclizations
The structure of this compound, with its flexible alkyl chain, allows for the possibility of intramolecular reactions, particularly when catalyzed by transition metals.
Palladium-Catalyzed Intramolecular Cyclization in Oxime Chemistry
Palladium-catalyzed reactions of oximes have emerged as a powerful method for the synthesis of nitrogen-containing heterocycles. organic-chemistry.org For an intramolecular cyclization to occur with this compound, the molecule would first need to be modified to contain an appropriately positioned unsaturation, such as an alkene or alkyne.
For instance, if an analogue of this compound were synthesized with a terminal alkene tethered to the carbon backbone, a palladium-catalyzed intramolecular cyclization could be envisioned. The reaction would likely proceed through the formation of an iminopalladium(II) intermediate, followed by migratory insertion of the alkene into the palladium-nitrogen bond. The regioselectivity of the cyclization (e.g., 5-exo-trig vs. 6-endo-trig) would be governed by factors such as ring strain in the transition state and the nature of the palladium catalyst and ligands. divyarasayan.org
A hypothetical reaction is outlined below:
Substrate: An O-acyl derivative of a modified this compound containing a pendant alkene.
Catalyst: A palladium(0) source, such as Pd(PPh₃)₄.
Proposed Mechanism:
Oxidative addition of the Pd(0) catalyst to the N-O bond of the oxime ester to form an iminopalladium(II) complex.
Intramolecular migratory insertion of the alkene onto the iminopalladium(II) intermediate.
β-Hydride elimination to regenerate the palladium catalyst and yield the cyclic product, a dihydropyrrole derivative.
| Parameter | Influence on Cyclization |
| Tether Length | Determines the size of the ring formed. |
| Alkene Substitution | Affects the rate and regioselectivity of the migratory insertion. |
| Ligand on Palladium | Can influence the efficiency and selectivity of the reaction. |
Nucleophilic and Electrophilic Reactivity of the Oxime Moiety
The oxime moiety (C=N-OH) is a versatile functional group that exhibits both nucleophilic and electrophilic properties. In this compound, this reactivity is influenced by the electronic effects of the adjacent carbon atom substituted with two methylthio groups. The oxime functional group possesses dual nucleophilic sites, the oxygen and the nitrogen atoms, and an electrophilic carbon atom, making it a candidate for a variety of chemical transformations.
The nitrogen and oxygen atoms of the oxime group have lone pairs of electrons, rendering them nucleophilic. The nitrogen atom can act as a nucleophile in reactions such as alkylation or acylation, particularly after deprotonation to form the more nucleophilic oximate anion. The oxygen atom can also participate in nucleophilic attacks, for instance, in O-alkylation or O-acylation reactions.
Conversely, the carbon atom of the C=N double bond is electrophilic. This electrophilicity is due to the polarization of the double bond, where the more electronegative nitrogen atom draws electron density away from the carbon. This makes the carbon susceptible to attack by nucleophiles. This dual reactivity allows oximes to participate in a diverse range of chemical reactions.
One of the most characteristic reactions of ketoximes is the Beckmann rearrangement, an acid-catalyzed transformation of an oxime to an amide. This reaction is initiated by the protonation of the hydroxyl group of the oxime, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl group anti to the leaving group, resulting in the formation of a nitrilium ion intermediate. Subsequent hydration of the nitrilium ion leads to the formation of the corresponding amide. The regioselectivity of the Beckmann rearrangement is determined by the stereochemistry of the oxime and the migratory aptitude of the groups attached to the carbon of the C=N bond.
Furthermore, the oxime moiety can be hydrolyzed back to the corresponding ketone, 3,3-bis(methylthio)butan-2-one, under acidic conditions. This reaction is essentially the reverse of the oxime formation. The hydrolysis proceeds by protonation of the oxime nitrogen, followed by nucleophilic attack of water on the carbon atom of the C=N bond.
The presence of the two methylthio groups at the adjacent carbon atom may exert an electronic influence on the reactivity of the oxime. The sulfur atoms, with their lone pairs of electrons, could potentially interact with the oxime functionality, although the precise nature and extent of this interaction on the nucleophilic and electrophilic character of the oxime in this specific molecule are not extensively documented in publicly available research.
Recent advancements in organic synthesis have also explored the reactivity of oximes in radical reactions. Under specific conditions, the N-O bond of an oxime can undergo cleavage to generate iminyl radicals, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.
The following table summarizes the key reactive sites of the oxime moiety and the types of reactions they typically undergo.
| Reactive Site | Type of Reactivity | Potential Reactions |
| Nitrogen Atom | Nucleophilic | Alkylation, Acylation |
| Oxygen Atom | Nucleophilic | O-Alkylation, O-Acylation |
| Carbon Atom (C=N) | Electrophilic | Nucleophilic Addition, Hydrolysis |
| Oxime Group | Rearrangement | Beckmann Rearrangement |
Advanced Characterization and Analytical Methods for 3,3 Bis Methylthio Butan 2 One Oxime
Spectroscopic Analysis
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic environment of 3,3-Bis(methylthio)butan-2-one (B14407526) oxime.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 3,3-Bis(methylthio)butan-2-one oxime, both ¹H and ¹³C NMR are critical for structural confirmation.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Based on its structure, predicted chemical shifts in a deuterochloroform (CDCl₃) solvent would be in the following regions. vulcanchem.com The methyl protons attached to the sulfur atoms (S-CH₃) would likely appear as a singlet in the range of δ 1.8–2.1 ppm. vulcanchem.com The methyl group protons adjacent to the oxime function (C-CH₃) are also expected to produce a singlet, estimated to be between δ 2.4–2.6 ppm. vulcanchem.com The hydroxyl proton of the oxime group (N-OH) would typically be observed as a broad singlet at a downfield chemical shift, around δ 8.1 ppm, though its position can be highly dependent on concentration and solvent. vulcanchem.com
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct peaks for each of the six carbon atoms are expected. The carbon of the methyl groups attached to sulfur would be found upfield. The carbons of the butanone backbone, including the quaternary carbon bonded to the two sulfur atoms and the sp²-hybridized carbon of the C=N oxime bond, would resonate at characteristic downfield positions.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| S-CH₃ | 1.8 – 2.1 | Singlet |
| C-CH₃ | 2.4 – 2.6 | Singlet |
| N-OH | ~8.1 | Singlet (broad) |
Data is based on predicted values and may vary from experimental results. vulcanchem.com
Mass Spectrometry (MS) and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₆H₁₃NOS₂ nih.govalfa-chemistry.com, giving it a molecular weight of approximately 179.3 g/mol . vulcanchem.comalfa-chemistry.com
In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 179. The presence of two sulfur atoms would also give rise to characteristic isotopic peaks (M+1 and M+2) due to the natural abundance of ³³S and ³⁴S isotopes.
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would be influenced by the functional groups present. Key fragmentation pathways for oximes and thioethers would include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the C=N bond is a common fragmentation pathway for oximes.
Cleavage of the C-S bond: The bonds between the carbon and sulfur atoms are susceptible to cleavage, leading to the loss of methylthio (-SCH₃) or larger sulfur-containing fragments.
McLafferty Rearrangement: If the alkyl chain is sufficiently long, a McLafferty rearrangement could occur, although this is less likely to be a primary pathway for this specific structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.
| Functional Group | Predicted IR Absorption (cm⁻¹) |
| O-H (oxime) | 3100 - 3500 (broad) |
| C-H (alkane) | 2850 - 3000 |
| C=N (oxime) | ~1640 |
| N-O (oxime) | ~930 |
| C-S (thioether) | ~680 |
| Data is based on predicted values and may vary from experimental results. vulcanchem.com |
The broad O-H stretching vibration is characteristic of the hydroxyl group of the oxime. The C=N stretching vibration is a key indicator of the oxime functional group. vulcanchem.com The presence of the thioether linkages would be confirmed by the C-S stretching vibrations. vulcanchem.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The oxime functional group contains a chromophore (C=N) which absorbs UV radiation. The presence of the sulfur atoms, with their lone pairs of electrons, can act as auxochromes, potentially shifting the absorption maximum (λ_max) to longer wavelengths and increasing the molar absorptivity. The UV-Vis spectrum would be useful in quantitative analysis and for monitoring reactions involving the oxime or thioether groups.
X-ray Diffraction Crystallography for Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. For this compound, a successful single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique would also unambiguously determine the stereochemistry (E/Z isomerism) about the C=N double bond of the oxime. However, to date, there is no publicly available crystal structure data for this specific compound.
Chromatographic Separation and Analysis Techniques
Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC): Given its likely volatility, gas chromatography is a suitable technique for the analysis of this compound. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. A non-polar or mid-polar capillary column would likely be used, and the retention time would be characteristic of the compound under specific chromatographic conditions (e.g., temperature program, carrier gas flow rate). For related compounds like 2-butanone, 3,3-dimethyl-, oxime, GC methods have been established. nist.gov
High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography offers an alternative for purity assessment, especially if the compound exhibits thermal lability. A reversed-phase HPLC method, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a common starting point for method development. Detection could be achieved using a UV detector set to the λ_max of the compound.
Gas Chromatography (GC)
Gas chromatography is a principal technique for the analysis of volatile and semi-volatile compounds. Given the molecular weight (179.30 g/mol ) and the likely volatility of this compound, GC is a highly suitable method for its characterization and quantification. The presence of sulfur and nitrogen atoms in its structure allows for the use of specific and sensitive detectors.
Detailed Research Findings:
Direct research on the GC analysis of this compound is limited. However, studies on other ketoximes and volatile organosulfur compounds provide a solid foundation for method development. For instance, the analysis of various ketoximes in workplace air has been successfully performed using GC with a nitrogen-selective detector (NSD). researchgate.netuzh.ch This suggests that a similar approach would be effective for this compound.
The thermal stability of the compound is a critical factor. While many oximes are stable enough for GC analysis, some can be prone to thermal degradation or isomerization in the injector or column. A study on the interconversion of oxime isomers using multidimensional GC highlights the potential for such transformations at elevated temperatures. wur.nl Therefore, optimizing the injector temperature and using a deactivated liner are important considerations.
For the detection of this sulfur-containing compound, a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD) would offer high selectivity and sensitivity, which is beneficial when analyzing complex matrices. sielc.com Mass Spectrometry (MS) coupled with GC (GC-MS) would be the most powerful tool, providing not only quantification but also structural confirmation through the fragmentation pattern of the molecule.
Below is a hypothetical data table illustrating potential GC parameters for the analysis of this compound, based on methods for analogous compounds.
| Parameter | Illustrative Condition | Rationale/Comment |
|---|---|---|
| GC System | Agilent 8890 GC or equivalent | Standard, high-performance gas chromatograph. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar mid-polarity column (e.g., DB-17ms) | A non-polar to mid-polarity column is generally suitable for compounds of this nature. The choice may depend on the resolution required from potential impurities. |
| Inlet Temperature | 250 °C | A starting point; may need to be optimized to ensure volatilization without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split mode for higher concentrations, splitless for trace analysis. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. Hydrogen can offer faster analysis times. |
| Oven Program | Initial temp 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) | A typical starting program to ensure good separation of the analyte from solvents and potential impurities. |
| Detector | Mass Spectrometer (MS), Flame Photometric Detector (FPD), or Nitrogen-Phosphorus Detector (NPD) | MS provides structural information. FPD is highly selective for sulfur. NPD is selective for nitrogen and phosphorus. |
| MS Parameters (if used) | Scan range 40-450 amu, Ionization energy 70 eV | Standard conditions for electron ionization mass spectrometry. uzh.ch |
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical and chemical analysis for purity assessment and the separation of non-volatile or thermally labile compounds. For this compound, HPLC offers a robust method for determining purity and separating it from related impurities or isomers without the risk of thermal degradation that can be a concern in GC.
Detailed Research Findings:
Specific HPLC methods for this compound are not readily found in published literature. However, the principles of reversed-phase HPLC are well-suited for a molecule of its polarity. The presence of the oxime functional group and the two methylthio groups gives the molecule a moderate degree of hydrophobicity, making it ideal for separation on C18 or C8 columns.
Research on the separation of isomers of other compounds, such as milbemycin oxime, demonstrates the capability of reversed-phase HPLC to resolve structurally similar molecules. nih.gov Given that this compound can exist as E/Z isomers due to the C=N double bond, a well-developed HPLC method would be crucial for separating and quantifying these isomers. The separation of thiourea (B124793) and its derivatives has also been achieved using reversed-phase HPLC with an acidic mobile phase, which suggests a similar approach could be effective for this thio-oxime.
A UV detector is the most common choice for HPLC analysis. The oxime functionality and the sulfur atoms would likely result in UV absorbance in the range of 210-250 nm. For higher specificity and sensitivity, especially for impurity profiling, coupling HPLC with a mass spectrometer (LC-MS) would be the preferred approach.
The following interactive data table presents a potential set of HPLC conditions for the purity analysis of this compound, based on established methods for similar compounds.
| Parameter | Illustrative Condition | Rationale/Comment |
|---|---|---|
| HPLC System | Shimadzu LC-20AT or equivalent | A standard, reliable HPLC system. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | A C18 column is a versatile choice for moderately non-polar analytes. |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | A common mobile phase system for reversed-phase chromatography. Formic acid helps to improve peak shape and is compatible with MS detection. |
| Gradient | Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. | A gradient elution is typically necessary to separate the main component from less and more retained impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) | DAD allows for monitoring at multiple wavelengths to check for peak purity. MS provides mass information for peak identification. |
| UV Detection Wavelength | 220 nm | A starting wavelength for detection; would require optimization by scanning the UV spectrum of the compound. |
Theoretical and Computational Studies on 3,3 Bis Methylthio Butan 2 One Oxime
Molecular Modeling and Conformation Analysis
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of 3,3-Bis(methylthio)butan-2-one (B14407526) oxime, which dictates its physical and biological properties. The presence of several single bonds in its structure—notably the C-C, C-S, and N-O bonds—allows for multiple rotational isomers (conformers).
The molecule's geometry is defined by its bond lengths, bond angles, and dihedral angles. The oxime group (C=N-OH) can exist in two geometric stereoisomeric forms, E and Z, based on the relative orientation of the hydroxyl group and the larger substituent on the carbon atom. wikipedia.orgresearchgate.net For 3,3-Bis(methylthio)butan-2-one oxime, these isomers would be determined by the orientation of the -OH group relative to the methyl and the 3,3-bis(methylthio)butyl groups. X-ray diffraction studies on related 2-substituted cyclohexanone (B45756) oximes have shown that they preferentially adopt the E configuration in the solid state, with the substituent in an axial position, a conformation stabilized by orbital interactions. researchgate.net
Table 1: Key Structural Features for Conformational Analysis
| Structural Feature | Description | Potential Isomerism/Conformations |
|---|---|---|
| Oxime C=N Bond | The double bond between the carbon and nitrogen of the oxime group. | Can exist as E or Z geometric isomers. |
| C2-C3 Single Bond | The single bond connecting the oxime carbon to the quaternary carbon. | Rotation leads to different staggered and eclipsed conformers. |
| C3-S Bonds | Two single bonds connecting the quaternary carbon to the sulfur atoms of the methylthio groups. | Rotation of the methylthio groups. |
Quantum Chemical Calculations
Quantum chemical calculations provide detailed information about the electronic structure, stability, and reactivity of molecules from first principles. nih.gov These methods are broadly divided into semi-empirical, density functional theory, and ab initio approaches.
Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it suitable for studying organosulfur compounds and oximes. numberanalytics.comresearchgate.net DFT calculations can elucidate the electronic properties of this compound, such as the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP).
Key applications of DFT for this molecule include:
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. biointerfaceresearch.com A smaller gap suggests the molecule is more polarizable and reactive. The MEP map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. biointerfaceresearch.commdpi.com For an oxime, the oxygen and nitrogen atoms are typically electron-rich sites.
Reaction Mechanisms: DFT is effective for modeling reaction pathways and transition states. For oximes, this can include studying mechanisms of formation, hydrolysis, or metathesis. researchgate.netrsc.org For instance, DFT studies on oxime formation show the reaction is often acid-catalyzed and proceeds through classical imine formation pathways. researchgate.net DFT calculations have also been used to investigate the Beckmann rearrangement of oximes, revealing how catalysts can lower the activation energy of the reaction. acs.org
Thermochemical Data: DFT can be used to calculate thermodynamic properties such as enthalpy of formation, which is valuable for understanding the stability of the compound. acs.org
Table 2: Typical Parameters Obtained from DFT Calculations for an Organic Molecule
| Parameter | Significance |
|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. biointerfaceresearch.com |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying nucleophilic and electrophilic sites for reactions. mdpi.com |
| Activation Energy (ΔG‡) | The energy barrier for a chemical reaction; determines reaction kinetics. mdpi.com |
| Reaction Energy (ΔG) | The overall free energy change of a reaction; determines thermodynamic favorability. |
Ab initio (from the beginning) methods are high-level quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without empirical parameters. acs.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer high accuracy, though often at a greater computational expense than DFT. acs.orgrsc.org
For sulfur-containing compounds, ab initio methods have been successfully used to:
Calculate Thermochemical Properties: High-accuracy protocols based on methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) have been developed to estimate gas-phase enthalpies of formation for organosulfur compounds with high precision. nih.govnist.gov Such calculations for this compound would provide a reliable benchmark for its thermodynamic stability.
Determine Accurate Geometries: Ab initio calculations can provide very precise bond lengths and angles. Studies on small organosulfur molecules have shown good agreement between geometries optimized at the MP2 level and experimental data. acs.org
Investigate Reaction Pathways: While computationally intensive, ab initio methods can be used to study reaction mechanisms where high accuracy is paramount. rsc.org
The ultimate goal of applying these methods to this compound is to build a comprehensive understanding of its stereoelectronic properties. dtic.mil
Structure-Activity Relationship (SAR) Studies for Related Oximes
Structure-Activity Relationship (SAR) studies aim to identify which parts of a molecule's structure are responsible for its biological activity. gardp.org While specific SAR data for this compound is not widely published, extensive research on related oximes provides valuable insights into how structural modifications can influence biological effects.
A major area of SAR for oximes is their use as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus compounds like nerve agents and pesticides. nih.govresearchgate.net Key findings from these studies include:
The Pyridinium (B92312) Ring: Many potent oxime reactivators are pyridinium aldoximes. nih.gov The number and position of these rings are critical. Bis-pyridinium oximes (containing two rings) are often more effective than mono-pyridinium compounds. nih.gov
The Oxime Group: The position of the oxime group on the pyridinium ring is crucial. For example, oximes at the 2- or 4-position are generally more effective than those at the 3-position. nih.gov
The Linker Chain: In bis-pyridinium oximes, the length and structure of the linker connecting the two rings significantly impact reactivation potency. A linker of three to five atoms is often optimal. nih.gov
Another area of research is the development of oxime-based enzyme inhibitors. For example, derivatives of 11H-indeno[1,2-b]quinoxalin-11-one oxime have been identified as potent inhibitors of c-Jun N-terminal kinase 3 (JNK-3), a target for treating neuroinflammatory diseases. semanticscholar.org SAR studies on these compounds and other steroidal oximes have shown that modifications to the core ring structure and the introduction of specific substituents can enhance inhibitory activity and selectivity. mdpi.compitt.edu
These principles suggest that the biological activity of this compound would be highly dependent on the spatial arrangement of its methylthio groups and the configuration of the oxime moiety, which would govern its ability to interact with a biological target.
Molecular Dynamics and Docking Simulations
Molecular dynamics (MD) and docking simulations are computational techniques used to study the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. brieflands.comnih.govnih.gov
Molecular Docking: This method predicts the preferred binding orientation of a ligand within the active site of a protein. mdpi.comresearchgate.net The process involves generating a multitude of possible binding poses and scoring them based on factors like intermolecular forces (hydrogen bonds, electrostatic interactions, van der Waals forces). For this compound, docking studies could be used to screen for potential protein targets or to understand its binding mode within a known target. For example, docking studies on novel oximes designed as AChE reactivators have successfully predicted binding energies and key interactions within the enzyme's active site gorge, guiding the synthesis of more potent compounds. brieflands.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the physical movement of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. youtube.comnih.gov Starting from a docked pose, an MD simulation can assess the stability of the binding, reveal conformational changes in both the ligand and the protein upon binding, and calculate binding free energies. rsc.org This technique can be used to refine docking results and provide a more realistic picture of the interaction. For instance, MD simulations have been used to study how different chemical states along a reaction pathway affect the conformation of a protein's regulatory domain. rsc.org
Table 3: Computational Simulation Techniques and Their Applications
| Technique | Purpose | Information Gained |
|---|---|---|
| Molecular Docking | Predicts the binding pose of a ligand in a protein's active site. | Binding affinity (score), key interacting residues, preferred orientation. brieflands.comnih.gov |
| Molecular Dynamics (MD) | Simulates the movement of atoms in the ligand-protein complex over time. | Stability of binding pose, conformational changes, solvent effects, binding free energy. rsc.orgyoutube.com |
Coordination Chemistry of 3,3 Bis Methylthio Butan 2 One Oxime As a Ligand
Ligand Design Principles and Coordination Modes
3,3-Bis(methylthio)butan-2-one (B14407526) oxime is an intriguing ligand due to the presence of multiple donor atoms: the nitrogen and oxygen of the oxime group, and the two sulfur atoms of the methylthio groups. This arrangement allows for a variety of coordination modes, making it a versatile building block in the design of metal complexes.
The oxime group (C=N-OH) is a classic bidentate chelating agent, capable of coordinating to a metal center through both the nitrogen and oxygen atoms, forming a stable five-membered ring. Alternatively, it can act as a monodentate ligand, coordinating through either the nitrogen or the oxygen atom. The deprotonation of the oxime's hydroxyl group to form an oximato group (-C=N-O⁻) enhances its coordinating ability and can lead to the formation of polynuclear complexes where the oximato oxygen bridges two metal centers.
The thioether groups (-S-CH₃) are classified as soft donors and exhibit a strong affinity for soft transition metals such as palladium(II), rhodium(I), and iridium(I). The presence of two thioether groups allows for the formation of chelate rings, further stabilizing the resulting metal complexes. The combination of the hard/borderline oxime functionality with the soft thioether donors makes 3,3-bis(methylthio)butan-2-one oxime a hybrid ligand capable of coordinating to a wide range of metal ions.
Potential coordination modes for this ligand include:
Bidentate (N,S): Coordination through the oxime nitrogen and one of the thioether sulfur atoms.
Bidentate (N,O): Chelation through the oxime nitrogen and oxygen atoms.
Tridentate (S,N,S): Coordination involving both thioether sulfur atoms and the oxime nitrogen.
Bridging: The oximato group can bridge two metal centers.
The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, its oxidation state, the reaction conditions, and the presence of other competing ligands.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal precursor. Common solvents for such reactions include methanol, ethanol (B145695), acetonitrile (B52724), and dimethylformamide (DMF). The reaction temperature and time can be varied to optimize the yield and purity of the desired complex.
Characterization of the resulting complexes would employ a range of spectroscopic and analytical techniques to elucidate their structure and properties. These techniques include:
Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the characteristic vibrational frequencies of the C=N, N-O, and C-S bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the complex and can be used to study the stereochemistry of the complex in solution.
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the geometry and electronic structure of the metal center.
Mass Spectrometry: To determine the molecular weight of the complex and confirm its composition.
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles, and to definitively establish the coordination mode of the ligand.
Elemental Analysis: To determine the elemental composition of the complex and verify its empirical formula.
Complexes with Transition Metal Ions (e.g., Palladium, Cobalt, Copper, Zinc, Ruthenium, Rhodium, Iridium)
While specific data for this compound complexes is scarce, the behavior of analogous thioether and oxime ligands with various transition metals provides a strong basis for prediction.
Palladium(II): Palladium(II), a soft acid, is expected to form stable square-planar complexes with this ligand, likely coordinating through the soft thioether sulfur atoms and the oxime nitrogen. The synthesis of such complexes could be achieved by reacting the ligand with a palladium(II) salt like PdCl₂ or K₂[PdCl₄].
Cobalt(II)/(III): Cobalt can exist in both +2 and +3 oxidation states and can adopt various geometries, including octahedral and square planar. With thioether-containing ligands, cobalt complexes have been synthesized and studied for their magnetic and redox properties. The oxime group can stabilize higher oxidation states, so the formation of Co(III) complexes is plausible.
Copper(II): Copper(II) complexes with thioether-oxime ligands have been reported to exhibit interesting magnetic properties. The ligand could coordinate to Cu(II) in a square-planar or distorted octahedral geometry. The oximato bridge is a common feature in polynuclear copper(II) complexes.
Zinc(II): Zinc(II) typically forms tetrahedral or octahedral complexes. As a borderline acid, it can coordinate to both the thioether and oxime functionalities. The resulting complexes are expected to be diamagnetic and could be useful for structural comparisons with paramagnetic complexes of other first-row transition metals.
Ruthenium(II)/(III): Ruthenium forms stable complexes in various oxidation states, with octahedral geometry being the most common. Thioether and oxime ligands have been successfully used to synthesize ruthenium complexes with potential catalytic and biological applications. nih.govnih.gov
Rhodium(I)/(III) and Iridium(I)/(III): These heavier transition metals have a strong affinity for soft sulfur donors. Rhodium(I) and Iridium(I) are likely to form square-planar complexes, while Rh(III) and Ir(III) will favor octahedral geometries. These complexes are often studied for their catalytic activity in various organic transformations. researchgate.net
Table 1: Predicted Properties of Metal Complexes with this compound (Based on Analogous Ligands)
| Metal Ion | Predicted Geometry | Potential Coordination Sites | Notes |
| Palladium(II) | Square-planar | S, N, S | Strong affinity for soft sulfur donors. |
| Cobalt(II)/(III) | Octahedral/Square-planar | N, O, S | Oxime can stabilize Co(III). |
| Copper(II) | Square-planar/Distorted Octahedral | N, O, S | Potential for magnetic interactions via oximato bridges. |
| Zinc(II) | Tetrahedral/Octahedral | N, O, S | Diamagnetic, useful for structural studies. |
| Ruthenium(II)/(III) | Octahedral | S, N, S | Potential for catalytic applications. nih.govnih.gov |
| Rhodium(I)/(III) | Square-planar/Octahedral | S, N, S | Strong affinity for soft sulfur donors, catalytic potential. researchgate.net |
| Iridium(I)/(III) | Square-planar/Octahedral | S, N, S | Strong affinity for soft sulfur donors, catalytic potential. researchgate.net |
Electrochemical Properties of Oxime-Metal Complexes
The electrochemical behavior of metal complexes provides valuable information about their redox properties and the stability of different oxidation states of the metal center. Cyclic voltammetry is a common technique used to study these properties.
The electrochemical properties of complexes of this compound would be influenced by the nature of the metal ion and the coordination environment. The presence of the electron-donating thioether groups would generally be expected to make the metal center more electron-rich, thus making it easier to oxidize (shifting the oxidation potential to less positive values) and harder to reduce (shifting the reduction potential to more negative values).
For example, in copper(II) complexes of thioether-oxime ligands, it has been observed that the mixed thioether-oxime coordination environment tends to stabilize Cu(II). Studies on related systems have shown quasi-reversible or irreversible reduction waves, indicating that the reduction to Cu(I) is not fully reversible.
The electrochemical behavior of these complexes can be tuned by modifying the substituents on the ligand or by changing the metal ion, which is a key aspect of designing complexes for specific applications, such as catalysis or sensing.
Stereochemical Aspects in Oxime-Metal Coordination
The coordination of this compound to a metal center can lead to the formation of various stereoisomers. The oxime group itself can exist as E and Z isomers with respect to the C=N double bond. While one isomer may be more stable in the free ligand, coordination to a metal can influence the isomeric preference.
Furthermore, the thioether sulfur atoms become chiral upon coordination to a metal center, as they adopt a pyramidal geometry. This can lead to the formation of diastereomers. For a tridentate (S,N,S) coordination, the relative arrangement of the two chiral sulfur atoms can result in syn and anti isomers.
The stereochemistry of the resulting complexes can be investigated using techniques such as NMR spectroscopy and X-ray crystallography. The specific stereoisomers formed can have a significant impact on the properties and reactivity of the complexes, particularly in areas like asymmetric catalysis where the chiral environment around the metal center is crucial for enantioselectivity. The study of these stereochemical aspects is fundamental to understanding the structure-property relationships in the coordination chemistry of this versatile ligand.
Applications and Emerging Research Directions for 3,3 Bis Methylthio Butan 2 One Oxime in Organic Synthesis
Role as a Synthetic Intermediate for Organosulfur Compounds
There is no specific information available in the scientific literature regarding the use of 3,3-Bis(methylthio)butan-2-one (B14407526) oxime as a synthetic intermediate for the preparation of other organosulfur compounds. While its dithioacetal functional group could theoretically be manipulated, for instance, through hydrolysis to reveal a ketone or through other transformations characteristic of thioethers, no studies have been published that demonstrate such applications for this specific molecule. The potential utility of this compound in this capacity remains unexplored in the available literature.
Building Block for Complex Chemical Structures
A search of the scientific literature did not yield any examples of 3,3-Bis(methylthio)butan-2-one oxime being used as a building block in the total synthesis of complex natural products or other intricate chemical structures. Its potential as a precursor in complex syntheses has not been documented in published research.
Contributions to Heterocyclic Chemistry (e.g., Oxazoles, Isoxazoles, Oxazetes)
There is no published research that specifically describes the use of this compound in the synthesis of heterocyclic compounds such as oxazoles, isoxazoles, or oxazetes. Although oximes, in general, are known precursors for certain heterocycles, the reactivity and synthetic utility of this particular substituted oxime for such transformations have not been reported. The potential influence of the bis(methylthio) groups on the reactivity of the oxime moiety in cyclization reactions has not been investigated in the available scientific literature.
Chiral Auxiliaries and Asymmetric Transformations
No studies have been found that investigate or utilize this compound as a chiral auxiliary in asymmetric transformations. The molecule is achiral and there is no indication in the literature of its use in the resolution of enantiomers or as a directing group in stereoselective reactions. Research into sulfur-containing chiral auxiliaries is an active field, but this specific compound has not been a subject of such studies.
Broader Implications in Chemical Science
Insights into Organosulfur Chemistry
The presence of the 3,3-bis(methylthio) moiety, a dithioketal, firmly places this compound within the domain of organosulfur chemistry. Dithioketals are renowned for their role as protecting groups for carbonyl compounds due to their stability in both acidic and basic conditions. wikipedia.orgresearchgate.net The synthesis of the parent ketone, 3,3-bis(methylthio)butan-2-one (B14407526), would typically involve the reaction of 2,3-butanedione with methanethiol under acidic catalysis. Subsequent oximation would then yield the target compound. The stability of the dithioketal under these conditions is a key consideration.
A significant contribution of dithioketals to organosulfur chemistry is their ability to undergo "umpolung," or the reversal of polarity. wikipedia.orgimperial.ac.uk In what is famously known as the Corey-Seebach reaction, the proton on the carbon atom between the two sulfur atoms of a 1,3-dithiane can be abstracted by a strong base to form a nucleophilic carbanion. wikipedia.orgtandfonline.com This acyl anion equivalent can then react with various electrophiles. While 3,3-Bis(methylthio)butan-2-one oxime is not a 1,3-dithiane, the underlying principle of sulfur's ability to stabilize an adjacent carbanion is a cornerstone of organosulfur chemistry. eurekalert.org
Furthermore, the sulfur atoms in this compound could potentially exhibit neighboring group participation in reactions involving the oxime. The lone pairs of electrons on the sulfur atoms can interact with nearby reaction centers, influencing reaction rates and stereochemical outcomes. wikipedia.orgscribd.comdalalinstitute.com This phenomenon, known as anchimeric assistance, is a well-documented aspect of organosulfur chemistry and the study of molecules like the title compound could provide further examples of this effect.
Contributions to the Field of Oxime Chemistry
Oximes are a versatile class of organic compounds with a rich reaction chemistry. nsf.govresearchgate.net They are commonly synthesized by the condensation of an aldehyde or ketone with hydroxylamine (B1172632). wikipedia.orgresearchgate.net The oxime functional group in this compound is a gateway to a variety of other functionalities.
One of the most significant areas of modern oxime chemistry is the generation of iminyl radicals through the homolytic cleavage of the N-O bond. nsf.govmdpi.com These nitrogen-centered radicals can participate in a range of transformations, including cyclizations and additions to π-systems, leading to the formation of complex nitrogen-containing molecules. nsf.gov The presence of the sulfur atoms in this compound could modulate the stability and reactivity of the corresponding iminyl radical.
Oximes are also valuable precursors for the Beckmann rearrangement, an acid-catalyzed reaction that converts ketoximes into amides. researchgate.net While this reaction is a staple of organic synthesis, the presence of the acid-sensitive dithioketal in this compound would necessitate careful selection of reaction conditions to avoid deprotection.
Moreover, oximes and their derivatives can serve as bifunctional reagents in organic synthesis. nsf.govnih.gov The dual nucleophilic and electrophilic nature of the oxime group, coupled with the potential for radical generation, makes them powerful building blocks. The combination of this reactivity with the unique properties of the dithioketal moiety in this compound could lead to novel synthetic methodologies.
Future Avenues in Synthetic Organic Chemistry
The exploration of molecules like this compound opens up intriguing possibilities for the future of synthetic organic chemistry, particularly in the development of novel reagents and sustainable methodologies.
The development of "green" and sustainable chemical processes is a major focus of modern chemistry. scribd.comecnu.edu.cn This includes the use of more environmentally benign reagents and solvents. Research into the synthesis and reactivity of multifunctional compounds like this compound could contribute to the design of more atom-economical and efficient synthetic routes. For instance, developing catalytic methods for its synthesis and subsequent transformations would align with the principles of green chemistry.
The unique combination of a dithioketal and an oxime in a single molecule could be exploited in the design of novel catalysts and materials. The sulfur atoms could act as ligands for metal catalysts, while the oxime group could be involved in catalytic cycles or be used to introduce nitrogen functionality into polymers and other materials. nsf.govacs.org The development of bifunctional molecules for applications in materials science, such as in self-healing polymers or as components of molecular switches, is a rapidly growing field. nsf.gov
Furthermore, the continued exploration of the radical chemistry of oximes, particularly in the context of neighboring sulfur groups, could lead to the discovery of new carbon-carbon and carbon-nitrogen bond-forming reactions. The ability to generate and control radical intermediates is a powerful tool in the synthetic chemist's arsenal, and molecules like this compound provide a platform for investigating the subtle electronic and steric effects that govern radical reactivity.
Q & A
Q. What are the recommended synthesis protocols for 3,3-Bis(methylthio)butan-2-one oxime, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential thioether formation and oxime condensation. Begin with 3,3-dimethyl-2-butanone, introducing methylthio groups via nucleophilic substitution under inert atmosphere. Oxime formation follows using hydroxylamine hydrochloride in ethanol/water, adjusting pH (~5–6) and temperature (40–60°C) to optimize yield. Due to limited physicochemical data (e.g., melting point, log Pow) for this compound , reaction monitoring via TLC or HPLC is critical. Post-synthesis purification may require column chromatography with silica gel or recrystallization in polar aprotic solvents.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : Confirm oxime proton (δ 8–10 ppm in H NMR) and methylthio group integration.
- IR Spectroscopy : Verify C=N (1600–1650 cm) and S–C (600–700 cm) stretches.
- Mass Spectrometry : Identify molecular ion peaks (e.g., ESI-MS) and fragmentation patterns.
- Elemental Analysis : Validate C, H, N, and S content.
Note: Physical properties like melting point are unreported in available literature , necessitating empirical determination.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves (tested for chemical permeation resistance) and safety goggles compliant with EN 166/EU or NIOSH standards .
- Respiratory Protection : For dust/aerosol exposure, employ NIOSH-approved P95 respirators; higher protection (e.g., OV/AG/P99 cartridges) is advised for prolonged handling .
- Ventilation : Conduct reactions in fume hoods with >100 ft/min face velocity.
- Spill Management : Collect solid residues mechanically and dispose via licensed waste services .
Advanced Research Questions
Q. How can researchers address contradictions in stability data for this compound under varying experimental conditions?
- Methodological Answer : Perform systematic stability studies:
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (no existing data ).
- pH-Dependent Stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC.
- Light Sensitivity : Conduct accelerated photodegradation tests (ICH Q1B guidelines) with UV/Vis monitoring.
Cross-reference results with structurally analogous oximes (e.g., methoxy-phenyl oxime derivatives ) to infer degradation pathways.
Q. What experimental strategies are effective for studying its potential as a ligand in coordination chemistry or cycloaddition reactions?
- Methodological Answer :
- Coordination Studies : Screen metal ions (e.g., Cu, Fe) in polar solvents (DMF, MeOH) and characterize complexes via UV-Vis, EPR, or single-crystal XRD.
- Cycloaddition Reactivity : Test [3+2] or [4+2] reactions with dipolarophiles (e.g., acrylates) under thermal or catalytic conditions. Monitor regioselectivity using C NMR .
- Computational Modeling : Employ DFT calculations (Gaussian or ORCA) to predict frontier molecular orbitals and transition states.
Q. How can ecological risk assessments be designed despite limited ecotoxicity data?
- Methodological Answer :
- Surrogate Testing : Use OECD Guideline 201 (algae growth inhibition) or 211 (Daphnia magna) with structurally related thioether-oxime compounds .
- QSAR Modeling : Predict log Kow and EC50 values using EPI Suite or TEST software, leveraging existing data for methylthio-containing analogs .
- Microcosm Studies : Simulate soil/water partitioning and bioaccumulation in controlled ecosystems, analyzing metabolites via LC-HRMS.
Data Gaps and Mitigation Strategies
- Physicochemical Properties : Empirical determination of log Pow, water solubility, and vapor pressure is critical due to absent literature values . Use shake-flask or column elution methods.
- Toxicological Profiling : Conduct Ames tests (OECD 471) and zebrafish embryo assays (OECD 236) to address missing mutagenicity and developmental toxicity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
